molecular formula C11H15NO5 B1676395 Methocarbamol CAS No. 532-03-6

Methocarbamol

Cat. No.: B1676395
CAS No.: 532-03-6
M. Wt: 241.24 g/mol
InChI Key: GNXFOGHNGIVQEH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methocarbamol is a centrally acting muscle relaxant .

Mode of Action

This compound’s mode of action is thought to be dependent on its CNS depressant activity . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .

Biochemical Pathways

It is suggested that this compound may work by altering nerve signals in the brain and spinal cord that usually turn on your muscles .

Pharmacokinetics

This compound is rapidly and almost completely absorbed following oral administration . The mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . The plasma clearance of this compound ranges between 0.20 and 0.80 L/h/kg in healthy individuals . These properties influence the bioavailability of this compound and its therapeutic effects.

Result of Action

The primary result of this compound’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . By acting as a CNS depressant and muscle relaxant, this compound helps to alleviate muscle spasms and associated pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual metabolic differences can all impact the effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Methocarbamol’s role in biochemical reactions is primarily as a CNS depressant. It does not have a direct effect on the contractile mechanism of striated muscle, nerve fibers, or the motor endplate .

Cellular Effects

This compound works by slowing activity in the nervous system, allowing the body to relax . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .

Molecular Mechanism

The mechanism of action of this compound is thought to be dependent on its CNS depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .

Temporal Effects in Laboratory Settings

The effects of this compound begin within half an hour of administration . The effects only last for about 8 hours in small animals, which is why it is often given three times per day .

Dosage Effects in Animal Models

In dogs, cats, and horses, this compound is indicated as adjunct therapy for acute inflammatory and traumatic conditions of skeletal muscle and to reduce muscle spasms . Overdose can cause sedation, weakness, and dizziness .

Metabolic Pathways

This compound is metabolized in the liver via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates . The clearance of this compound is significantly impaired in patients with renal and hepatic disease .

Transport and Distribution

It is known that this compound is a CNS depressant, and it likely works in the brain to relax the nerves that usually turn on your muscles .

Subcellular Localization

As a CNS depressant, it is likely that this compound primarily acts in the brain and spinal cord

Preparation Methods

Synthetic Routes and Reaction Conditions

Methocarbamol can be synthesized through the reaction of 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under specific conditions. The reaction is carried out in an inert solvent at a pressure of 4000-10,000 hPa of carbon dioxide and a temperature between 110 and 160 degrees Celsius. The intermediate product, 4-(o-methoxyphenoxy)-methyl-2-oxo-dioxolone, is then reacted with ammonia to yield this compound .

Industrial Production Methods

The industrial production of this compound involves the reaction of guaiacol with 3-chloro-1,2-propanediol, followed by the substitution of the hydroxyl group with chlorine using phosgene. The resulting chlorinated derivative is then reacted with ammonia to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Methocarbamol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and intermediates, such as guaiacol and its derivatives .

Scientific Research Applications

Methocarbamol has several scientific research applications, including:

Properties

IUPAC Name

[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
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InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
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Molecular Formula

C11H15NO5
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DSSTOX Substance ID

DTXSID6023286
Record name Methocarbamol
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Molecular Weight

241.24 g/mol
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Physical Description

Solid
Record name Methocarbamol
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Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L
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Mechanism of Action

The mechanism of action of methocarbamol is thought to be dependant on its central nervous system depressant activity. This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells. Methocarbamol has been found to have no effect on contraction of muscle fibres, motor end plates, or nerve fibres., Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/
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Color/Form

Crystals from benzene

CAS No.

532-03-6
Record name Methocarbamol
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Melting Point

92-94 °C, 93 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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